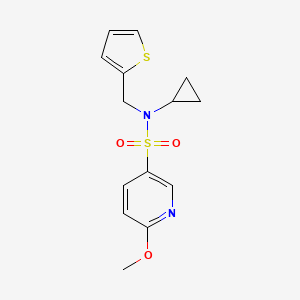![molecular formula C15H19Cl2NO2S B7677902 2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7677902.png)
2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide, also known as DASO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and receptors in the central nervous system. This compound has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and chemokines in animal models of inflammation. This compound has also been found to reduce the activity of certain neurotransmitters involved in the regulation of pain and inflammation. Additionally, this compound has been found to exhibit anticonvulsant properties, suggesting its potential as a therapeutic agent for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide has several advantages for lab experiments. It exhibits high solubility in organic solvents, making it easy to handle and prepare for experiments. This compound also exhibits good stability under various conditions, allowing for long-term storage. However, this compound has some limitations for lab experiments. It exhibits low water solubility, making it difficult to use in aqueous-based experiments. Additionally, this compound has a relatively high molecular weight, which may limit its ability to penetrate cell membranes.
Orientations Futures
There are several future directions for the study of 2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neuropathic pain and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it more accessible for scientific research.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits various biochemical and physiological effects and has been investigated for its potential as a therapeutic agent for the treatment of neuropathic pain, epilepsy, and inflammatory diseases. The synthesis method for this compound has been optimized to achieve high yields and purity. Further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide involves the reaction between 3,5-dichlorophenethylamine and 4-hydroxytetrahydrofuran-2-carboxylic acid followed by the reaction with thionyl chloride and N,N-dimethylformamide to obtain the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also been investigated for its potential as a therapeutic agent for the treatment of neuropathic pain, epilepsy, and inflammatory diseases.
Propriétés
IUPAC Name |
2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2S/c16-12-7-11(8-13(17)9-12)3-6-21-10-15(19)18-14-1-4-20-5-2-14/h7-9,14H,1-6,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTMLVIRCREZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)CSCCC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(cyclopropanecarbonyl)-N-[(5-methylthiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7677835.png)
![3-(4-Bromothiophen-2-yl)-5-[2-(3-methylimidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7677836.png)

![1-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-methylpyridin-4-yl)urea](/img/structure/B7677846.png)
![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)propylamino]cyclopropane-1-carboxamide](/img/structure/B7677853.png)

![4-[(4-Chloro-3-fluorophenyl)methylsulfonyl]-1-ethyl-1,4-diazepan-2-one](/img/structure/B7677865.png)
![N-[(4-cyanophenyl)methyl]-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide](/img/structure/B7677877.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4-fluoro-3-methoxybenzenesulfonamide](/img/structure/B7677880.png)

![5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7677913.png)
![3-[[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7677914.png)

